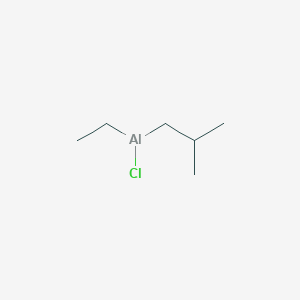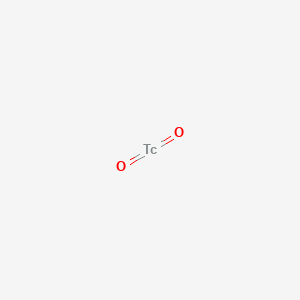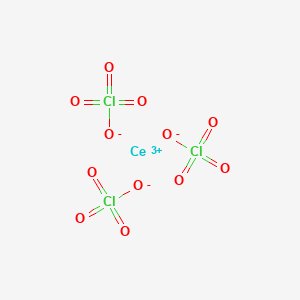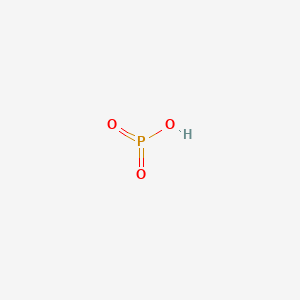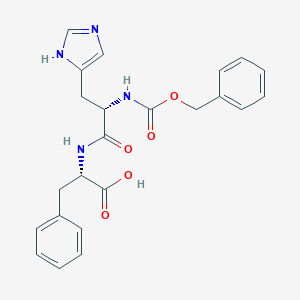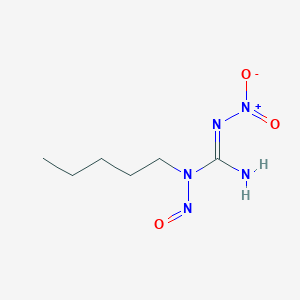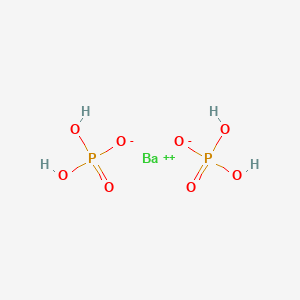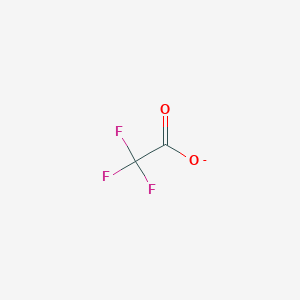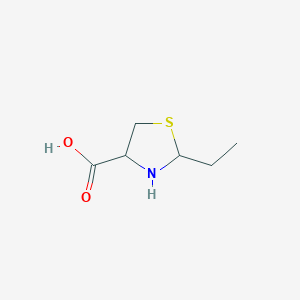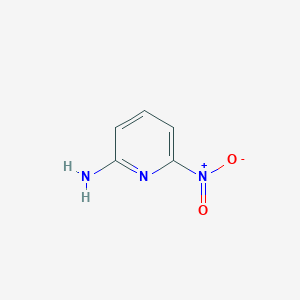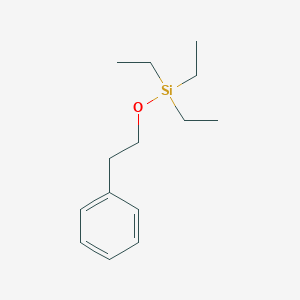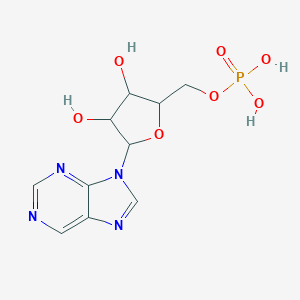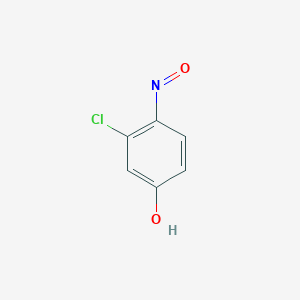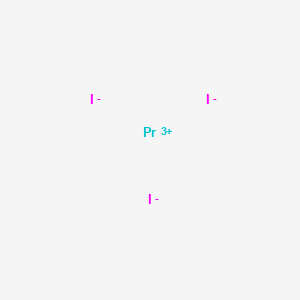
Praseodymium(3+);triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Praseodymium diiodide (PrI2) can be synthesized from praseodymium triiodide (PrI3) through the reduction with praseodymium metal at elevated temperatures. This process yields two modifications of PrI2, displaying different structural properties based on the cooling rates applied during synthesis (Gerlitzki, Meyer, Mudring, & Corbett, 2004).
Molecular Structure Analysis
The molecular structure of PrI3 has been closely studied, revealing that praseodymium is coordinated by nine water molecules in a tricapped trigonal prism structure, showcasing the complex's hydrate nature (Timofte, Babai, Meyer, & Mudring, 2005). This hydration significantly influences its physical and chemical properties.
Chemical Reactions and Properties
Praseodymium triiodide engages in various chemical reactions, highlighting its role in forming complex structures when reacted with other compounds. For instance, reactions involving LnI3·nH2O, I2, and urea produce rare-earth polyiodides, indicating PrI3's versatility in forming complexes with organic molecules (Savinkina, Golubev, & Grigoriev, 2015).
Physical Properties Analysis
The physical properties of PrI3, such as its vaporization characteristics, have been thoroughly investigated. Studies using high-temperature mass spectrometry have determined the partial pressures of neutral vapor components and calculated the enthalpies of sublimation, showcasing PrI3's stability and reactivity at elevated temperatures (Motalov, Kudin, & Markus, 2009).
科学研究应用
-
Molecular Structure Analysis
- Field: Physical Chemistry
- Application: Investigation of the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
- Method: Liquid-microjet-based X-ray photoelectron spectroscopy was applied to aqueous triiodide solutions .
- Results: The experimental spectra were interpreted with the aid of simulated photoelectron spectra, built upon multi-reference ab initio electronic structure calculations associated with different I 3−(aq.) molecular geometries .
-
Optoelectronic Materials
- Field: Materials Science
- Application: Reactions of two aromatic diamines with iodine in hydroiodic acid produced phenylenediammonium (PDA) and N,N-dimethyl-phenylenediammonium (DMPDA) triiodides .
- Method: If the source of bismuth was added, they were converted into previously reported PDA (BiI 4) 2 ⋅I 2 and new (DMPDA) 2 (BiI 6 ) (I 3 )⋅2H 2 O .
- Results: All four compounds presented organic–inorganic hybrids, whose supramolecular structures were based on a variety of intermolecular forces .
-
Solid-State Batteries
-
Preparation of Other Compounds
- Field: Inorganic Chemistry
- Application: Praseodymium(III) iodide can react with other compounds to form new ones. For example, it forms compounds with hydrazine, like I3Pr·3N2H4·4H2O which has pale yellow crystals . It also forms compounds with urea, like I3Pr·5CO(NH2)2 which has pale green crystals .
- Method: The specific methods of these reactions are not specified in the source .
- Results: The resulting compounds have different properties and can be used for various purposes .
-
Formation of Nonahydrate
- Field: Inorganic Chemistry
- Application: Praseodymium(III) iodide forms a nonahydrate, PrI3·9H2O . This compound can be used in various chemical reactions .
- Method: It can be obtained by dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid .
- Results: The resulting nonahydrate adopts the same structure as other light rare earth iodides .
-
Colorant in Glasses and Enamels
- Field: Materials Science
- Application: Praseodymium oxide, which can be obtained from Praseodymium(III) iodide, is used to color glasses and enamels yellow-green .
- Method: The specific method of this application is not specified in the source .
- Results: The resulting colored glasses and enamels can be used in various decorative and functional applications .
-
Formation of Compounds with Thiourea
-
Formation of Praseodymium Diiodide
- Field: Inorganic Chemistry
- Application: Praseodymium(III) iodide reacts with praseodymium metal at elevated temperatures to form praseodymium diiodide .
- Method: The specific method of this reaction is not specified in the source .
- Results: The resulting praseodymium diiodide can be used for various purposes .
-
High-End Electric and Semiconductor Products
- Field: Electronics
- Application: Praseodymium(III) nitride, which can be obtained from Praseodymium(III) iodide, is used in high-end electric and semiconductor products .
- Method: The specific method of this application is not specified in the source .
- Results: The resulting products can be used in various electronic and semiconductor applications .
安全和危害
未来方向
While specific future directions for Praseodymium(3+);triiodide are not mentioned in the sources, research into the molecular structure of aqueous triiodide solutions is ongoing . This includes investigations into the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
属性
IUPAC Name |
praseodymium(3+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVRIVGNKNWML-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6211 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(3+);triiodide | |
CAS RN |
13813-23-5 |
Source


|
| Record name | Praseodymium iodide (PrI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

